2-(1-ethylpropyl)-1H-benzimidazole
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Description
2-(1-ethylpropyl)-1H-benzimidazole is a useful research compound. Its molecular formula is C12H16N2 and its molecular weight is 188.274. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-(1-ethylpropyl)-1H-benzimidazole is Dihydrofolate reductase (DHFR) . DHFR is a key enzyme in folate metabolism and contributes to the de novo mitochondrial thymidylate biosynthesis pathway . It catalyzes an essential reaction for de novo glycine and purine synthesis, and for DNA precursor synthesis .
Mode of Action
The compound interacts with its target, DHFR, by binding to it . This binding leads to the disruption of mitosis as it inhibits microtubule synthesis . The metabolic pathway inhibited involves the binding of the compound to tubulin, the major microtubule protein . This leads to microtubule loss and absence of the spindle apparatus, preventing the alignment and separation of chromosomes during mitosis .
Biochemical Pathways
The affected biochemical pathway is the de novo mitochondrial thymidylate biosynthesis pathway . The compound’s interaction with DHFR disrupts this pathway, affecting the synthesis of glycine, purine, and DNA precursors .
Pharmacokinetics
The compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In rats, orally administered radiolabelled pendimethalin, a compound similar to this compound, was more than 57% absorbed from the gastrointestinal tract and rapidly excreted . About 70% of the radioactivity was excreted in the faeces and about 20% in the urine within 24 hours post-treatment . The biotransformation pathway includes oxidation, reduction, and cyclization of pendimethalin .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of root and shoot growth . Initial effects are observed on roots, especially the development of lateral or secondary roots, leading to thickened and stubby primary roots .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is strongly adsorbed to soil particles with negligible leaching . Soil organic matter and clay content thus affect application rates . The compound is most effective when rain is received within 7 days of application .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific conditions of the biochemical reactions .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-ethylpropyl)-1H-benzimidazole have been observed to change over time. Studies have reported on the compound’s stability, degradation, and long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Some studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins. The compound’s localization or accumulation can be affected by these processes .
Subcellular Localization
The compound could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-pentan-3-yl-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-3-9(4-2)12-13-10-7-5-6-8-11(10)14-12/h5-9H,3-4H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXNYVPEFIFJIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.